molecular formula C25H25FN4O3 B10992818 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B10992818
M. Wt: 448.5 g/mol
InChI Key: KLODINOISKJXCL-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core, a fluoro-methoxyphenyl group, and an indole moiety. These structural features contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluoro-methoxyphenyl group and the indole moiety. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and indole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Roflumilast: A compound with a similar pyridazinone core, used as a phosphodiesterase-4 inhibitor.

    Indomethacin: An indole derivative with anti-inflammatory properties.

Uniqueness

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is unique due to its combination of a fluoro-methoxyphenyl group, a pyridazinone core, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25FN4O3

Molecular Weight

448.5 g/mol

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C25H25FN4O3/c1-16(2)14-29-12-11-18-20(5-4-6-22(18)29)27-24(31)15-30-25(32)10-9-21(28-30)19-8-7-17(26)13-23(19)33-3/h4-13,16H,14-15H2,1-3H3,(H,27,31)

InChI Key

KLODINOISKJXCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC

Origin of Product

United States

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